molecular formula C12H13F2N3O2 B12240350 N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide

N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B12240350
M. Wt: 269.25 g/mol
InChI Key: GHPZQLLETLOKSR-UHFFFAOYSA-N
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Description

N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring bonded to a difluorophenyl group and two carboxamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide typically involves the reaction of 2,6-difluoroaniline with pyrrolidine-1,2-dicarboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

1-N-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C12H13F2N3O2/c13-7-3-1-4-8(14)10(7)16-12(19)17-6-2-5-9(17)11(15)18/h1,3-4,9H,2,5-6H2,(H2,15,18)(H,16,19)

InChI Key

GHPZQLLETLOKSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=C(C=CC=C2F)F)C(=O)N

Origin of Product

United States

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